An In-depth Technical Guide to cis-4-Br-2,5-F2-PCPA: A Selective LSD1 Inhibitor
An In-depth Technical Guide to cis-4-Br-2,5-F2-PCPA: A Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of cis-4-Br-2,5-F2-PCPA, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended to serve as a valuable resource for researchers and professionals involved in epigenetics, oncology, and drug discovery.
Chemical Structure and Properties
cis-4-Br-2,5-F2-PCPA, also known as S1024, is a derivative of trans-2-phenylcyclopropylamine (trans-PCPA), a known scaffold for LSD1 inhibitors. The introduction of bromine and fluorine atoms to the phenyl ring enhances its inhibitory activity and selectivity.
Chemical Structure:
(Note: A placeholder image is used. A definitive, publicly available chemical structure image for cis-4-Br-2,5-F2-PCPA was not located in the initial search.)
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2821068-03-3 | [1] |
| Molecular Formula | C₉H₈BrF₂N | [1] |
| Molecular Weight | 248.07 g/mol | [1] |
| IUPAC Name | (1R,2S)-1-(4-bromo-2,5-difluorophenyl)cyclopropan-2-amine (tentative) | |
| SMILES | C1--INVALID-LINK--N (tentative) |
Mechanism of Action and Biological Activity
cis-4-Br-2,5-F2-PCPA is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and dimethylated lysine (B10760008) residues on histone H3, primarily at position 4 (H3K4). Aberrant LSD1 activity is implicated in the development and progression of various cancers.
By inhibiting LSD1, cis-4-Br-2,5-F2-PCPA leads to an increase in the levels of dimethylated histone H3 at lysine 4 (H3K4me2), a mark associated with active gene transcription. This alteration in histone methylation status can induce the expression of tumor suppressor genes and inhibit the proliferation of cancer cells.
Inhibitory Activity:
| Target | Kᵢ (nM) | Reference |
| LSD1 | 94 | [2][3] |
| LSD2 | 8400 | [2][3] |
The data clearly demonstrates the high selectivity of cis-4-Br-2,5-F2-PCPA for LSD1 over its paralogue, LSD2.
Cellular Activity:
In studies using the T-cell acute lymphoblastic leukemia (T-ALL) cell line CCRF-CEM, treatment with cis-4-Br-2,5-F2-PCPA resulted in a significant increase in global H3K4me2 levels.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of cis-4-Br-2,5-F2-PCPA, based on established methodologies in the field. For the exact protocols used in the cited studies, it is recommended to consult the supplementary information of the primary literature.
Chemical Synthesis
The synthesis of cis-4-Br-2,5-F2-PCPA and its derivatives typically involves a multi-step process starting from commercially available substituted benzaldehydes. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for cis-PCPA derivatives.
Detailed Steps (Representative Protocol):
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Wittig Reaction: The starting substituted benzaldehyde is reacted with a phosphorus ylide to form the corresponding styrene derivative.
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Cyclopropanation: The styrene derivative undergoes a cyclopropanation reaction, often using a diazo compound in the presence of a rhodium or copper catalyst, to yield the cyclopropyl carboxylate.
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Saponification and Azide Formation: The ester is hydrolyzed to the carboxylic acid, which is then converted to an acyl azide using a reagent like diphenylphosphoryl azide (DPPA).
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Curtius Rearrangement: The acyl azide is heated to induce a Curtius rearrangement, forming the isocyanate.
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Hydrolysis: The isocyanate is hydrolyzed under acidic or basic conditions to yield the final cyclopropylamine (B47189) product, cis-4-Br-2,5-F2-PCPA. Purification is typically achieved through column chromatography.
LSD1 Inhibition Assay
The inhibitory activity of cis-4-Br-2,5-F2-PCPA against LSD1 can be determined using an in vitro enzymatic assay. A common method involves measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.
Caption: Workflow for a fluorescence-based LSD1 inhibition assay.
Detailed Steps (Representative Protocol):
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Reaction Setup: In a 96-well plate, recombinant human LSD1 enzyme is incubated with a dimethylated H3K4 peptide substrate in an appropriate assay buffer.
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Inhibitor Addition: Varying concentrations of cis-4-Br-2,5-F2-PCPA are added to the wells.
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Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
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Detection: A detection reagent containing horseradish peroxidase (HRP) and Amplex Red is added. The H₂O₂ produced by the demethylation reaction reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
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Measurement: Fluorescence is measured using a plate reader (excitation ~530-560 nm, emission ~590 nm).
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Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation.
Western Blotting for H3K4me2
To assess the effect of cis-4-Br-2,5-F2-PCPA on histone methylation in cells, western blotting is performed to detect the levels of H3K4me2.
Detailed Steps (Representative Protocol):
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Cell Culture and Treatment: Cancer cell lines (e.g., CCRF-CEM) are cultured and treated with various concentrations of cis-4-Br-2,5-F2-PCPA for a specified duration (e.g., 24-72 hours).
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Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.
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Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
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SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K4me2. A primary antibody against total histone H3 is used as a loading control.
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Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: The intensity of the H3K4me2 bands is quantified and normalized to the total H3 bands to determine the relative change in methylation levels.
Signaling Pathway
The primary signaling pathway affected by cis-4-Br-2,5-F2-PCPA is the regulation of gene expression through histone demethylation.
Caption: Signaling pathway illustrating the inhibitory effect on LSD1.
Conclusion
cis-4-Br-2,5-F2-PCPA is a highly selective and potent inhibitor of LSD1 that demonstrates significant potential as a chemical probe for studying epigenetic mechanisms and as a lead compound for the development of novel anticancer therapeutics. Its ability to specifically target LSD1 and modulate histone methylation provides a promising avenue for therapeutic intervention in malignancies characterized by aberrant LSD1 activity. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
